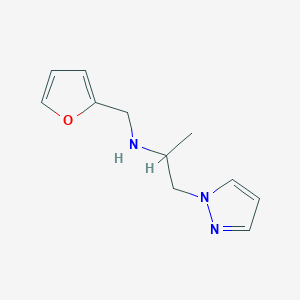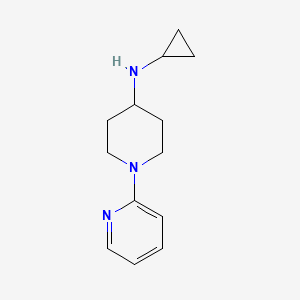![molecular formula C12H20N2O2S B7558048 N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide, also known as DMXAA or ASA404, is a synthetic small molecule that has shown promising anti-cancer properties in preclinical studies. It was initially developed as a vascular disrupting agent (VDA) that targets the tumor vasculature, leading to tumor cell death. However, its mechanism of action is not fully understood, and further research is needed to explore its potential as a cancer therapy.
Wirkmechanismus
The exact mechanism of action of N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide is not fully understood, but it is believed to target the tumor vasculature by disrupting the formation of new blood vessels (angiogenesis) and promoting the destruction of existing blood vessels (vascular disruption). This leads to a decrease in blood flow to the tumor, causing hypoxia and ultimately tumor cell death.
Biochemical and Physiological Effects:
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-beta (IFN-β), which play a role in immune system activation and anti-tumor activity. N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has also been shown to increase the permeability of the tumor vasculature, allowing for increased delivery of anti-cancer drugs to the tumor site.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has shown promising anti-cancer activity in preclinical studies, but its effectiveness in human clinical trials has been limited. One of the main limitations is its toxicity, which can lead to severe side effects, including fever, chills, and hypotension. N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has also been shown to have limited solubility, which can affect its bioavailability and effectiveness in vivo.
Zukünftige Richtungen
Could include investigating the effectiveness of N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide in combination with other anti-cancer therapies, exploring its potential as a radiosensitizer, and developing more effective formulations with improved solubility and reduced toxicity. Additionally, studies could be conducted to investigate the potential of N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide as an immunomodulator and its effects on the tumor microenvironment.
Synthesemethoden
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzylamine with methyl chloroacetate, followed by the reaction of the resulting intermediate with sodium methanesulfonate. The final product is obtained through purification and crystallization steps.
Wissenschaftliche Forschungsanwendungen
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has been extensively studied in preclinical models of cancer, including mouse and rat models. It has shown promising results in inhibiting tumor growth and inducing tumor cell death, both as a single agent and in combination with other anti-cancer therapies. N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has also been investigated for its potential to enhance the effectiveness of radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-10-4-5-12(8-11(10)2)9-13-6-7-14-17(3,15)16/h4-5,8,13-14H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJHCYFKZMGUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCCNS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)
![4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)


![N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7558015.png)
![1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558021.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B7558041.png)

![4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)

![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)